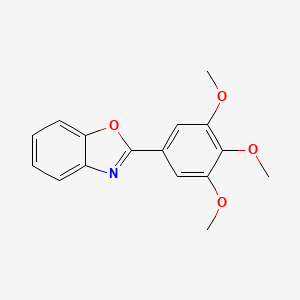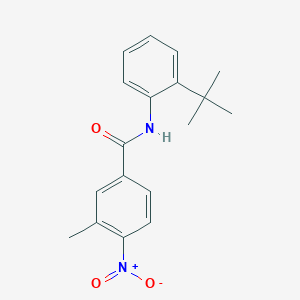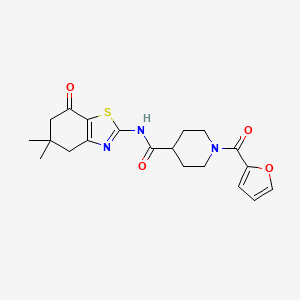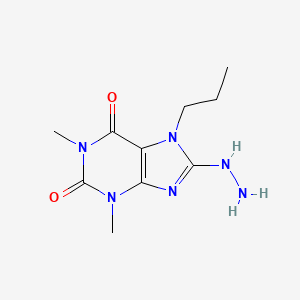
2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione, also known as thalidomide, is a synthetic compound that was first developed in the 1950s as a sedative and anti-nausea medication. However, it was later discovered that thalidomide had teratogenic effects, causing birth defects in babies born to mothers who had taken the drug during pregnancy. Despite this setback, thalidomide has since been found to have a range of other therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the modulation of cytokine production and the inhibition of angiogenesis. Thalidomide has been shown to bind to a protein called cereblon, which is involved in the regulation of the immune system and the cell cycle. This binding leads to the degradation of certain proteins, including those involved in the growth of blood vessels and the regulation of inflammation.
Biochemical and Physiological Effects
Thalidomide has a range of biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of cytokine production, and the inhibition of inflammation. It has been shown to have anti-tumor effects in a range of cancers, including multiple myeloma, renal cell carcinoma, and glioblastoma. Thalidomide has also been found to have immunomodulatory effects, which is why it is used in the treatment of inflammatory diseases such as Crohn's disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it has a well-established mechanism of action, making it a useful tool for studying the regulation of angiogenesis and inflammation. Thalidomide is also relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione is that it can have off-target effects, meaning it can affect proteins and pathways that are not directly related to its therapeutic effects. This can make it difficult to interpret the results of experiments using 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione, including the development of more specific and potent derivatives of the compound. Researchers are also investigating the use of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione in combination with other drugs, such as chemotherapy agents, to improve its efficacy in the treatment of cancer. Additionally, there is ongoing research into the use of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as Alzheimer's disease and HIV/AIDS. Overall, 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione remains a promising compound for the treatment of a range of diseases, and continued research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione involves the reaction of phthalic anhydride with ammonium hydroxide to form phthalimide, which is then reacted with potassium cyanide to form 2-cyano-2-(2,5-dioxo-1-pyrrolidinyl)acetamide. This compound is then reduced with lithium aluminum hydride to form 2-(2,5-dioxo-1-pyrrolidinyl)acetamide, which is cyclized with acetic anhydride to form 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
Thalidomide has been found to have a range of therapeutic applications in scientific research, particularly in the treatment of cancer and inflammatory diseases. It has been shown to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels that are necessary for tumor growth. Thalidomide has also been found to have anti-inflammatory effects, which is why it is used in the treatment of diseases such as multiple myeloma and leprosy.
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-9-5-6-10(16)13(9)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWQGVZXWDSHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359541 |
Source


|
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4403-40-1 |
Source


|
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)


![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)


![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5819019.png)
![ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)
![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)


![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)